8-Fluorochroman-3-carboxylic acid
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Overview
Description
8-Fluorochroman-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a fluorine atom attached to the chroman ring, which is a benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorochroman-3-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of chroman-3-carboxylic acid. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Fluorochroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of chroman-3-one derivatives.
Reduction: Formation of 8-fluorochroman-3-ol.
Substitution: Formation of various substituted chroman derivatives.
Scientific Research Applications
8-Fluorochroman-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Fluorochroman-3-carboxylic acid involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chroman-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
8-Methoxychroman-3-carboxylic acid: Contains a methoxy group instead of a fluorine atom, leading to variations in reactivity and applications.
Coumarin-3-carboxylic acid: A structurally related compound with distinct biological activities.
Uniqueness: 8-Fluorochroman-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9FO3 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
8-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13) |
InChI Key |
UPHKLKAYPWGWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=CC=C2F)C(=O)O |
Origin of Product |
United States |
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